2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1774898-52-0
VCID: VC2729263
InChI: InChI=1S/C9H16N4O.ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;/h7,9-10,14H,1-6H2;1H
SMILES: C1CNCCC1N2C=C(N=N2)CCO.Cl
Molecular Formula: C9H17ClN4O
Molecular Weight: 232.71 g/mol

2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride

CAS No.: 1774898-52-0

Cat. No.: VC2729263

Molecular Formula: C9H17ClN4O

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride - 1774898-52-0

Specification

CAS No. 1774898-52-0
Molecular Formula C9H17ClN4O
Molecular Weight 232.71 g/mol
IUPAC Name 2-(1-piperidin-4-yltriazol-4-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H16N4O.ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;/h7,9-10,14H,1-6H2;1H
Standard InChI Key CZFGHOMTCFZEDW-UHFFFAOYSA-N
SMILES C1CNCCC1N2C=C(N=N2)CCO.Cl
Canonical SMILES C1CNCCC1N2C=C(N=N2)CCO.Cl

Introduction

Physical and Chemical Properties

The physical and chemical properties of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride are crucial for understanding its behavior in various environments and its potential applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 2-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride

PropertyValue
CAS Number1774898-52-0
Molecular FormulaC9H17ClN4O
Molecular Weight232.71 g/mol
IUPAC Name2-(1-piperidin-4-yltriazol-4-yl)ethanol;hydrochloride
Standard InChIInChI=1S/C9H16N4O.ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;/h7,9-10,14H,1-6H2;1H
Standard InChIKeyCZFGHOMTCFZEDW-UHFFFAOYSA-N
SMILESC1CNCCC1N2C=C(N=N2)CCO.Cl
PubChem Compound86276560

The presence of the hydroxyethyl group and the hydrochloride salt form significantly influences the compound's physicochemical properties. The hydroxyl group is capable of forming hydrogen bonds, which can enhance water solubility and affect interactions with biological targets. The hydrochloride salt formation further improves water solubility compared to the free base form, which is advantageous for pharmaceutical applications where aqueous solubility is often critical for drug formulation and bioavailability.

The 1,2,3-triazole ring, being aromatic, contributes to the compound's stability under various conditions. This stability is particularly valuable in biological systems where compounds may be exposed to numerous metabolic processes. The triazole moiety can also participate in various non-covalent interactions, including π-stacking and dipole interactions, which may influence the compound's binding to biological targets .

Structural Characteristics

The molecular structure of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride features several key components that define its three-dimensional architecture and potential interactions with biological targets.

Core Structure Components

  • The 1,2,3-triazole ring: This five-membered aromatic heterocycle contains three adjacent nitrogen atoms (at positions 1, 2, and 3) and forms the central core of the molecule. The triazole ring is planar due to its aromatic nature and provides multiple nitrogen atoms that can serve as hydrogen bond acceptors.

  • The piperidine ring: This six-membered heterocyclic ring contains one nitrogen atom and is connected to the triazole at the N1 position of the triazole through the piperidine's 4-position. The piperidine ring typically adopts a chair conformation, which is the most energetically favorable arrangement.

  • The hydroxyethyl chain: This functional group is attached to the C4 position of the triazole ring and consists of a two-carbon chain terminated with a hydroxyl group. This chain provides a hydrogen bond donor (the hydroxyl group) and introduces a degree of flexibility into the molecule.

The compound exists as a hydrochloride salt, with the protonation likely occurring at the nitrogen of the piperidine ring. This protonation creates a positively charged center that is balanced by the chloride counterion, enhancing the compound's water solubility and potentially affecting its pharmacokinetic properties .

Hydrogen Bonding Capabilities

2-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride possesses multiple sites for hydrogen bonding interactions:

  • Hydrogen bond acceptors: The nitrogen atoms in the triazole ring and the piperidine ring can serve as hydrogen bond acceptors.

  • Hydrogen bond donor: The hydroxyl group of the hydroxyethyl chain can function as a hydrogen bond donor.

These hydrogen bonding capabilities are crucial for potential interactions with biological macromolecules, such as proteins or nucleic acids, and may contribute to the compound's pharmaceutical relevance. The specific arrangement of these hydrogen bonding sites creates a unique three-dimensional pharmacophore that could determine selectivity for specific biological targets .

Conformational Analysis

This conformational flexibility may be biologically relevant, as it could allow the molecule to adapt its shape to fit specific binding pockets on target proteins, potentially enhancing its binding affinity and selectivity.

Analytical MethodExpected Key Features
1H NMRSinglet for triazole C-H (~7.5-8.5 ppm)
Multiplet for piperidine C-H at position 4 (~4.0-4.5 ppm)
Signals for hydroxyethyl chain (~2.8-3.8 ppm)
Signals for remaining piperidine ring protons (~1.5-3.5 ppm)
13C NMRTriazole carbons (~120-150 ppm)
Carbon attached to hydroxyl group (~60-65 ppm)
Piperidine and hydroxyethyl chain carbons (~20-60 ppm)
Mass SpectrometryMolecular ion peak corresponding to [M+H]+ at m/z 197 (free base)
Fragmentation patterns characteristic of triazole and piperidine moieties
Infrared SpectroscopyO-H stretching (~3300-3600 cm-1)
C-H stretching (~2800-3000 cm-1)
C=C and C=N stretching (~1400-1600 cm-1)
CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Applications
2-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochlorideC9H17ClN4O232.71 g/molReference compoundResearch, potential medicinal applications
2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochlorideC10H19ClN4O246.74 g/molPiperidine connected via 3-position methyl bridge instead of directly at 4-positionDrug development, targeting specific biological pathways
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-oneC11H10FN3O219.22 g/molContains 4-fluorophenyl group instead of piperidine; ketone instead of alcoholNot specified in available data
1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochlorideC4H6ClN3O147.56 g/molSimpler structure without piperidine; ketone instead of alcoholNot specified in available data

Current Research Status and Future Directions

Research on 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride and related triazole derivatives continues to evolve, with several areas of active investigation and opportunities for future research.

Research Gaps and Future Directions

Based on the current state of knowledge, several research gaps and future directions can be identified for 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride:

  • Comprehensive biological activity profiling: Systematic evaluation of this compound across various biological assays could help identify its most promising applications. This could include antimicrobial, anticancer, anti-inflammatory, and neurological screening assays.

  • Detailed structure-activity relationship studies: Synthesis and evaluation of structural analogs with systematic modifications to the piperidine ring, triazole core, and hydroxyethyl chain could help elucidate the structural features critical for specific biological activities.

  • Mechanism of action studies: For any identified biological activities, investigation of the underlying mechanisms could provide valuable insights for further optimization and development.

  • Pharmacokinetic and metabolic studies: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be essential for assessing its potential as a drug candidate.

  • Crystallographic studies: X-ray crystallography of the compound, both alone and in complex with potential biological targets, could provide detailed structural insights to guide future optimization efforts.

  • Computational studies: Molecular modeling and simulation studies could help predict the compound's interactions with various biological targets and guide rational design of improved analogs.

  • Development of more efficient and sustainable synthesis methods: Exploration of alternative synthetic routes, including green chemistry approaches, could enhance the accessibility and environmental sustainability of this compound's production.

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